molecular formula C9H10OS B1474391 5-(3-Thienyl)-4-pentyne-1-ol CAS No. 939772-31-3

5-(3-Thienyl)-4-pentyne-1-ol

Cat. No.: B1474391
CAS No.: 939772-31-3
M. Wt: 166.24 g/mol
InChI Key: JVNZAVXFEFXBDH-UHFFFAOYSA-N
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Description

5-(3-Thienyl)-4-pentyne-1-ol (CAS: Not explicitly provided; inferred structure) is a bifunctional organic compound featuring a terminal alkyne and a hydroxyl group, with a thiophene (3-thienyl) substituent at the 5-position. This structure combines the reactivity of alkynes and alcohols, while the thienyl group introduces aromatic and electronic modulation. While direct synthesis data for this compound is absent in the provided evidence, analogous compounds like 5-(perylen-3-yl)pent-4-yn-1-ol () suggest that Sonogashira coupling—a palladium-catalyzed reaction between aryl halides and terminal alkynes—is a plausible synthetic route. For instance, 3-bromoperylene reacts with 4-pentyn-1-ol under Pd(PPh₃)₄/CuI catalysis to yield perylene-substituted derivatives . Replacing perylene with 3-thienyl bromide would likely follow a similar pathway.

Properties

IUPAC Name

5-thiophen-3-ylpent-4-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c10-6-3-1-2-4-9-5-7-11-8-9/h5,7-8,10H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNZAVXFEFXBDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C#CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key analogs include:

4-Pentyn-1-ol (CAS 5390-04-5): The parent compound lacking the thienyl group.

5-(Perylen-3-yl)pent-4-yn-1-ol : Features a bulky polycyclic aromatic hydrocarbon (perylene) substituent.

3-(Chloromethyl)-5-(3-thienyl)-1,2,4-oxadiazole (CAS 184970-24-9): Shares the 3-thienyl group but incorporates a heterocyclic oxadiazole core .

Physical and Chemical Properties

Property 5-(3-Thienyl)-4-pentyne-1-ol* 4-Pentyn-1-ol 5-(Perylen-3-yl)pent-4-yn-1-ol
Molecular Formula C₉H₁₁OS C₅H₈O C₂₉H₂₀O
Molar Mass (g/mol) ~154.24 84.12 384.47
Density (g/mL) ~1.05 (estimated) 0.904 (at 25°C) Not reported
Boiling Point (°C) Not reported 150–155 >300 (decomposes)
Solubility Moderate in polar solvents Miscible in THF, EtOH Low (due to perylene hydrophobicity)

*Data inferred from substituent effects.

Key Observations:
  • Molecular Weight : The thienyl group increases molar mass compared to 4-pentyn-1-ol but remains lighter than perylene derivatives.
  • Density : The aromatic thienyl group likely raises density relative to 4-pentyn-1-ol (~1.05 vs. 0.904 g/mL).
  • Solubility: The hydroxyl group enhances solubility in polar solvents (e.g., THF, ethanol), but the thienyl moiety may reduce water solubility compared to 4-pentyn-1-ol.
Reactivity:
  • Alkyne Group: All compounds undergo alkyne-specific reactions (e.g., Huisgen cycloaddition, Sonogashira coupling). However, steric hindrance from the thienyl group in 5-(3-Thienyl)-4-pentyne-1-ol may slow reactions compared to 4-pentyn-1-ol .
  • Hydroxyl Group : Enables esterification or etherification. For example, 4-pentyn-1-ol is used in synthesizing polylactide (PLA) derivatives .
  • Thienyl Group : Facilitates electrophilic aromatic substitution (e.g., sulfonation, halogenation), making the compound a candidate for conductive polymers .

Preparation Methods

Sonogashira Coupling Approach

Procedure:

  • Starting with 4-pentyn-1-ol as the terminal alkyne substrate.
  • 3-Bromothiophene or 3-iodothiophene is used as the heteroaryl halide.
  • A palladium catalyst (e.g., Pd(PPh3)2Cl2) and copper(I) iodide as co-catalyst.
  • Base such as triethylamine or diisopropylamine.
  • Reaction conducted in an inert atmosphere (nitrogen or argon) at moderate temperatures (50-80°C).
  • Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are common.

Mechanism:

  • Oxidative addition of the aryl halide to Pd(0).
  • Transmetalation with copper acetylide formed from 4-pentyn-1-ol.
  • Reductive elimination to form the C-C bond attaching the thienyl group to the alkyne.

Outcome:

  • High regioselectivity for the 3-position on the thiophene ring.
  • The terminal hydroxyl group remains intact.
  • Yields typically range from 70-90% depending on conditions.

Advantages:

  • Mild conditions preserving sensitive functional groups.
  • Scalability and reproducibility.

Negishi Coupling Route

Procedure:

  • Preparation of an organozinc reagent from 3-thienyl halide.
  • Reaction with 4-pentyn-1-ol or its derivatives under palladium catalysis.
  • Use of ligands such as triphenylphosphine to enhance catalyst activity.
  • Anhydrous solvents like THF.

Notes:

  • This method allows stereospecific coupling and is suitable for substrates sensitive to copper.
  • It has been employed in stereoselective total syntheses involving 4-pentyn-1-ol derivatives.

Alternative Synthesis via Bromination and Dehydrobromination

  • 4-Penten-1-ol can be brominated at the 4-position.
  • Subsequent dehydrobromination with alkali yields 4-pentyn-1-ol.
  • This intermediate can then be coupled with 3-thienyl derivatives as above.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Sonogashira Coupling Pd catalyst, CuI, base, THF/DMF, 50-80°C 70-90 Mild, high regioselectivity Requires inert atmosphere
Negishi Coupling Organozinc reagent, Pd catalyst, THF 65-85 Stereospecific, copper-free Preparation of organozinc needed
Bromination-Dehydrobromination + Coupling Bromination reagents, alkali, then coupling 60-80 Uses accessible intermediates Multi-step, moderate yield

Research Findings and Mechanistic Insights

  • The (THF)W(CO)5-promoted cycloisomerization of 4-pentyn-1-ol has been theoretically investigated, revealing solvent-assisted reaction pathways that may influence reaction selectivity and efficiency.
  • Stereoselective total synthesis of complex marine metabolites using 4-pentyn-1-ol as a key intermediate demonstrates the versatility of the alkyne alcohol in coupling reactions with heteroaromatic systems, including thienyl groups.
  • Acetonitrile as a solvent has been found to significantly accelerate conversion rates in allylic substitutions related to propargylic alcohols, suggesting solvent choice is critical in optimizing yields and reaction times.

Summary and Recommendations

  • The Sonogashira coupling remains the most widely adopted and efficient method for preparing 5-(3-Thienyl)-4-pentyne-1-ol due to its mild conditions, high yields, and functional group tolerance.
  • Alternative methods like Negishi coupling provide stereospecificity and copper-free conditions but require additional preparation steps.
  • Starting from 4-pentyn-1-ol, which can be synthesized via bromination and dehydrobromination of 4-penten-1-ol, provides a practical route for large-scale synthesis.
  • Optimization of solvents, catalysts, and reaction parameters based on recent mechanistic studies can further enhance the synthesis efficiency.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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